Cas no 1260795-64-9 (4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one)

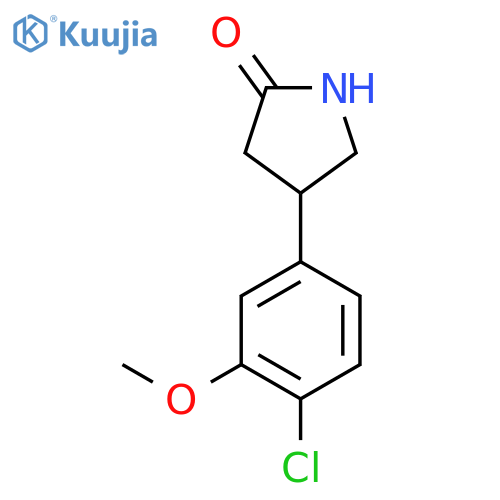

1260795-64-9 structure

商品名:4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one

CAS番号:1260795-64-9

MF:C11H12ClNO2

メガワット:225.671482086182

MDL:MFCD15527833

CID:5606804

PubChem ID:53417836

4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- EN300-841251

- 4-(4-CHLORO-3-METHOXYPHENYL)PYRROLIDIN-2-ONE

- 1260795-64-9

- 4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one

-

- MDL: MFCD15527833

- インチ: 1S/C11H12ClNO2/c1-15-10-4-7(2-3-9(10)12)8-5-11(14)13-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)

- InChIKey: QVLMIZYIOPYZRO-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1OC)C1CC(NC1)=O

計算された属性

- せいみつぶんしりょう: 225.0556563g/mol

- どういたいしつりょう: 225.0556563g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-841251-5g |

4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |

1260795-64-9 | 5g |

$2235.0 | 2023-09-02 | ||

| Enamine | EN300-841251-0.05g |

4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |

1260795-64-9 | 95.0% | 0.05g |

$647.0 | 2025-03-21 | |

| Enamine | EN300-841251-10.0g |

4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |

1260795-64-9 | 95.0% | 10.0g |

$3315.0 | 2025-03-21 | |

| Enamine | EN300-841251-0.1g |

4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |

1260795-64-9 | 95.0% | 0.1g |

$678.0 | 2025-03-21 | |

| Enamine | EN300-841251-0.5g |

4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |

1260795-64-9 | 95.0% | 0.5g |

$739.0 | 2025-03-21 | |

| Enamine | EN300-841251-2.5g |

4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |

1260795-64-9 | 95.0% | 2.5g |

$1509.0 | 2025-03-21 | |

| Enamine | EN300-841251-5.0g |

4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |

1260795-64-9 | 95.0% | 5.0g |

$2235.0 | 2025-03-21 | |

| Enamine | EN300-841251-0.25g |

4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |

1260795-64-9 | 95.0% | 0.25g |

$708.0 | 2025-03-21 | |

| Enamine | EN300-841251-1g |

4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |

1260795-64-9 | 1g |

$770.0 | 2023-09-02 | ||

| Enamine | EN300-841251-10g |

4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |

1260795-64-9 | 10g |

$3315.0 | 2023-09-02 |

4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

1260795-64-9 (4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one) 関連製品

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量